ethyl 3-hexenoate chemical and physical properties
ethyl 3-hexenoate chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 3-hexenoate, a key flavor and fragrance component with potential applications in various research and development sectors. This document includes detailed data on its properties, experimental protocols for its synthesis and analysis, and visualizations of relevant chemical pathways.
Chemical and Physical Properties
Ethyl 3-hexenoate is a fatty acid ethyl ester that exists as two geometric isomers: (E)-ethyl 3-hexenoate and (Z)-ethyl 3-hexenoate. The properties of both isomers are crucial for their application and are summarized below.
Table 1: General Chemical Properties of Ethyl 3-Hexenoate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| IUPAC Name | ethyl (E)-hex-3-enoate / ethyl (Z)-hex-3-enoate | [1][2] |
| SMILES | CC/C=C/CC(=O)OCC ((E)-isomer) | [2] |
| InChI | InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ ((E)-isomer) | [2] |
| InChIKey | VTSFIPHRNAESED-AATRIKPKSA-N ((E)-isomer) | [2] |
Table 2: Physical Properties of Ethyl 3-Hexenoate Isomers
| Property | (E)-Ethyl 3-Hexenoate | (Z)-Ethyl 3-Hexenoate | Source(s) |
| Appearance | Colorless liquid | Colorless liquid | [2] |
| Boiling Point | 63-64 °C at 12 mmHg | - | [3] |
| Density | 0.896 g/mL at 25 °C | - | [3] |
| Refractive Index | 1.426 (n20/D) | - | [3] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. | Slightly soluble in water. | [2] |
| Flash Point | 54.44 °C | - | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the replication of synthesis and analysis of ethyl 3-hexenoate.
This protocol is an adapted procedure based on the general principles of the Wittig reaction, a reliable method for alkene synthesis.[5][6]
Objective: To synthesize (E)-ethyl 3-hexenoate from propanal and a phosphorus ylide.
Materials:
-
Propanal
-
Anhydrous Toluene (B28343)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate (B1210297)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.
-
Add propanal (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated triphenylphosphine (B44618) oxide.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure (E)-ethyl 3-hexenoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra are obtained using a neat film of the compound on a sodium chloride plate.
Mass Spectrometry (MS):
-
Mass spectra are recorded using an electron ionization (EI) source at 70 eV.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for (E)-ethyl 3-hexenoate.
Table 3: ¹H NMR Spectral Data for (E)-Ethyl 3-Hexenoate
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 0.96 | t | 7.5 | -CH₂CH₃ (at C6) |
| 1.25 | t | 7.1 | -OCH₂CH₃ |
| 2.03 | quintet | 7.4 | -CH₂ - (at C5) |
| 3.08 | d | 6.8 | -CH₂ - (at C2) |
| 4.14 | q | 7.1 | -OCH₂ CH₃ |
| 5.45-5.60 | m | - | -CH=CH - (at C3 and C4) |
Table 4: ¹³C NMR Spectral Data for (E)-Ethyl 3-Hexenoate
| Chemical Shift (ppm) | Assignment |
| 13.6 | -CH₂CH₃ (at C6) |
| 14.2 | -OCH₂CH₃ |
| 25.5 | -CH₂ - (at C5) |
| 37.8 | -CH₂ - (at C2) |
| 60.3 | -OCH₂ CH₃ |
| 122.1 | =C H- (at C3) |
| 134.5 | =C H- (at C4) |
| 171.9 | C =O |
Table 5: FTIR Spectral Data for Ethyl 3-Hexenoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1655 | Medium | C=C stretch (alkene) |
| 1175 | Strong | C-O stretch (ester) |
| 965 | Medium | =C-H bend (trans alkene) |
Table 6: Mass Spectrometry Data for Ethyl 3-Hexenoate
| m/z | Relative Intensity | Proposed Fragment |
| 142 | [M]⁺ | Molecular Ion |
| 113 | High | [M - C₂H₅]⁺ |
| 97 | High | [M - OC₂H₅]⁺ |
| 69 | Base Peak | [C₅H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
Synthesis and Logical Workflow Diagrams
The following diagrams illustrate the synthesis pathway and an experimental workflow for the purification of ethyl 3-hexenoate.
Caption: Wittig reaction for the synthesis of (E)-ethyl 3-hexenoate.
Caption: Experimental workflow for the purification of ethyl 3-hexenoate.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Ethyl 3-hexenoate | C8H14O2 | CID 5362622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
